[4-(4-CHLOROPHENYL)PIPERAZINO](4-ISOPROPYLPHENYL)METHANONE
Overview
Description
4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE is a complex organic compound characterized by the presence of a piperazine ring substituted with a chlorophenyl group and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 4-chlorophenylpiperazine with 4-isopropylbenzoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in assays to evaluate its efficacy against different biological targets .
Medicine
In medicinal chemistry, 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE is investigated for its potential as a therapeutic agent. It is explored for its ability to interact with specific receptors or enzymes in the body, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical structure makes it valuable for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(4-CHLOROPHENYL)PIPERAZINOTHIENO[3,2-B]PYRIDIN-2-YL)METHANONE: Similar in structure but with a trifluoromethyl group and a thienopyridine ring.
4-(4-CHLOROPHENYL)PIPERAZINO-2-PYRIDINYL)PHENYL)METHANONE: Contains a trifluoromethyl group and a pyridinylphenyl group.
Uniqueness
The uniqueness of 4-(4-CHLOROPHENYL)PIPERAZINOMETHANONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and an isopropylphenyl group on the piperazine ring makes it a versatile compound for various applications .
Properties
IUPAC Name |
[4-(4-chlorophenyl)piperazin-1-yl]-(4-propan-2-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O/c1-15(2)16-3-5-17(6-4-16)20(24)23-13-11-22(12-14-23)19-9-7-18(21)8-10-19/h3-10,15H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMGBXAFOMHQPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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